molecular formula C13H10FNO3 B6389626 3-(3-Fluoro-4-methoxyphenyl)picolinic acid CAS No. 1261934-07-9

3-(3-Fluoro-4-methoxyphenyl)picolinic acid

Cat. No.: B6389626
CAS No.: 1261934-07-9
M. Wt: 247.22 g/mol
InChI Key: QVQROCXRITZMRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Fluoro-4-methoxyphenyl)picolinic acid is a chemical compound with the molecular formula C13H10FNO3 and a molecular weight of 247.22 g/mol . It belongs to the class of picolinic acid derivatives, which are organic compounds containing picoline and carboxylic acid functional groups.

Preparation Methods

The synthesis of 3-(3-Fluoro-4-methoxyphenyl)picolinic acid can be achieved through various methods. One common approach involves the reaction of picolinic acid with 3-fluoro-4-methoxyaniline in the presence of a suitable condensing agent, such as EDCI or DCC. The reaction conditions typically include a solvent like methanol or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

3-(3-Fluoro-4-methoxyphenyl)picolinic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)picolinic acid involves its interaction with molecular targets and pathways. As a picolinic acid derivative, it may interact with zinc finger proteins, altering their structure and function . This interaction can disrupt zinc binding, inhibiting the function of these proteins, which are involved in various cellular processes, including viral replication and cell homeostasis . The compound’s neuroprotective and antitumor effects are likely mediated through these interactions.

Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-11-5-4-8(7-10(11)14)9-3-2-6-15-12(9)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQROCXRITZMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N=CC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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